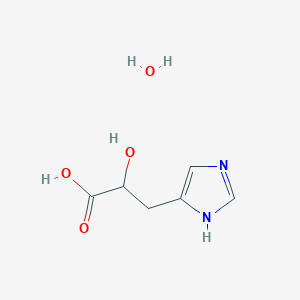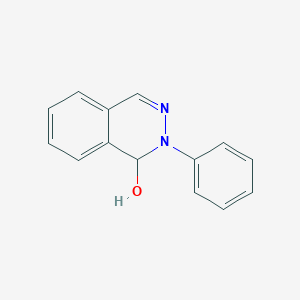
L-B-Imidazolelactic acid, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-B-Imidazolelactic acid, monohydrate is an organic compound with the molecular formula C6H8N2O3·H2O. It is a white crystalline solid that is soluble in water and ethanol but insoluble in non-polar solvents . This compound is known for its role as a biocatalyst in asymmetric synthesis reactions and as a pharmaceutical intermediate for synthesizing biologically active organic compounds .
Méthodes De Préparation
L-B-Imidazolelactic acid, monohydrate can be synthesized through the hydrogenation reaction of imidazole and (S)-3-hydroxypropylcyanoacetic acid . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
L-B-Imidazolelactic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: It can be reduced to form simpler compounds or intermediates for further synthesis.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
L-B-Imidazolelactic acid, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a biocatalyst in asymmetric synthesis reactions, aiding in the production of chiral compounds.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with biological activity.
Mécanisme D'action
The mechanism of action of L-B-Imidazolelactic acid, monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors, influencing biochemical reactions and processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L-B-Imidazolelactic acid, monohydrate can be compared with other similar compounds, such as:
L-Histidine: Both compounds contain an imidazole ring, but L-Histidine is an amino acid with different biological functions.
Imidazole-4-acetic acid: This compound is structurally similar but has different chemical properties and applications.
Imidazole-4-propionic acid: Another similar compound with variations in its chemical structure and uses. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications in synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H10N2O4 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2 |
Clé InChI |
LJUYTQBGWOQLKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)












